

In-Depth Technical Guide: 4-Pentyloxyphenylboronic Acid

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Compound of Interest

Compound Name: 4-Pentyloxyphenylboronic acid

Cat. No.: B116131

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This technical guide provides a comprehensive overview of **4-Pentyloxyphenylboronic acid**, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development.

Core Compound Properties

4-Pentyloxyphenylboronic acid, with the CAS number 146449-90-3, is an organoboron compound frequently utilized in palladium-catalyzed cross-coupling reactions.^{[1][2]} Its chemical structure consists of a phenylboronic acid moiety substituted with a pentyloxy group at the para position. This substitution enhances its solubility in organic solvents, a valuable property for various reaction conditions.^[3]

Molecular Formula: $C_{11}H_{17}BO_3$ ^{[1][2]}

Molecular Weight: 208.06 g/mol ^{[1][2]}

Below is a table summarizing the key quantitative data for **4-Pentyloxyphenylboronic acid**:

Property	Value	Reference
Molecular Weight	208.06 g/mol	[1][2]
Molecular Formula	C ₁₁ H ₁₇ BO ₃	[1][2]
CAS Number	146449-90-3	[1][2]
Melting Point	98-100 °C	[1]
Boiling Point	355.3 ± 44.0 °C (Predicted)	[1]
Density	1.06 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	8.71 ± 0.16 (Predicted)	[1]
Appearance	White to orange to green powder to crystal	[4][5]

Applications in Organic Synthesis

The primary application of **4-pentyloxyphenylboronic acid** lies in the Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.[3][7]

Experimental Protocol: Suzuki-Miyaura Coupling

This section details a generalized protocol for the Suzuki-Miyaura coupling reaction using **4-pentyloxyphenylboronic acid** with an aryl halide.

Reaction:

Materials:

- **4-Pentyloxyphenylboronic acid** (1.2 - 1.5 mmol)
- Aryl halide (1.0 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

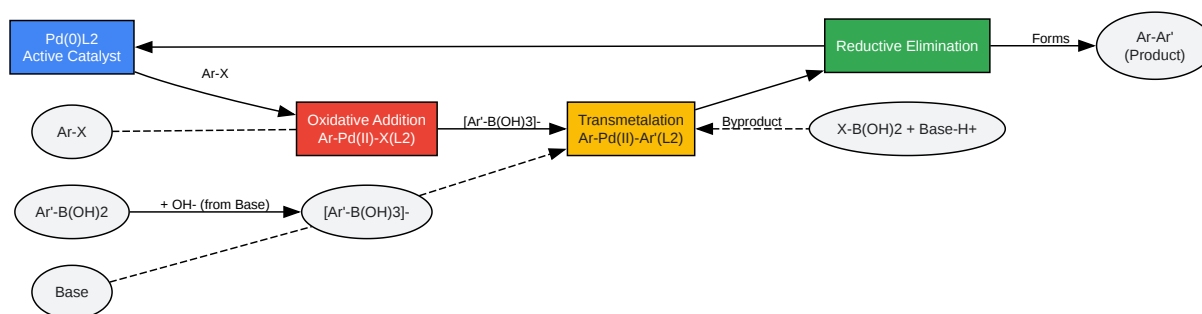
- Base (e.g., K_2CO_3 , CS_2CO_3 , K_3PO_4 , 2.0-3.0 mmol)
- Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF, DME, 5-10 mL)

Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, **4-pentyloxyphenylboronic acid**, and the base.
- **Catalyst Addition:** Add the palladium catalyst to the flask.
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add the anhydrous solvent.
- **Reaction:** Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can range from 2 to 24 hours.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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